Veralgin is classified as a calcium channel blocker. It belongs to the phenylalkylamine class of calcium antagonists and is derived from the compound D-phenylalanine. Verapamil was first synthesized in the 1960s and has since been widely used in clinical settings for cardiovascular diseases. It acts by inhibiting calcium ion influx through voltage-gated calcium channels in cardiac and smooth muscle tissues, leading to decreased myocardial contractility and vasodilation.
The synthesis of Veralgin involves several key steps:
Veralgin has a complex molecular structure characterized by its unique arrangement of atoms:
The three-dimensional structure can be visualized using molecular modeling software, which shows the spatial arrangement of atoms and functional groups critical for its biological activity.
Veralgin participates in several chemical reactions that are significant for its pharmacological action:
The mechanism of action of Veralgin is primarily based on its ability to block calcium channels:
Veralgin exhibits several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate storage conditions.
Veralgin has a range of scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: